Topoisomerase II Interaction: Aklavinone Core Inhibits DNA Cleavage, Circumventing Multidrug Resistance
Compounds containing the aklavinone (AKV) chromophore, characterized by a C-10 carboxymethyl group, exhibit a fundamentally different topoisomerase II (topo II) interaction profile compared to β-rhodomycinone (RMN)-containing analogs. While RMN-containing analogs effectively stimulated topo II-mediated DNA cleavage, AKV-containing drugs inhibited DNA cleavage and antagonized the cytotoxicity mediated by RMN-containing drugs. In OC-NYH/VM cells exhibiting multidrug resistance due to an altered topo II phenotype (at-MDR), cross-resistance was observed only to RMN-containing drugs, whereas no cross-resistance was seen with AKV-containing compounds [1]. This distinction underscores that the C-10 substitution dictates both the interaction mode with topo II and the ability to overcome specific drug resistance mechanisms.
| Evidence Dimension | Topoisomerase II-mediated DNA cleavage activity |
|---|---|
| Target Compound Data | Inhibition of DNA cleavage; no cross-resistance in at-MDR cells |
| Comparator Or Baseline | β-Rhodomycinone (RMN) chromophore: stimulation of DNA cleavage; cross-resistance observed in at-MDR cells |
| Quantified Difference | Qualitative switch from stimulation to inhibition; 0% cross-resistance for AKV-containing compounds vs. significant cross-resistance for RMN-containing compounds |
| Conditions | Purified topoisomerase II assay; OC-NYH/VM cells (at-MDR phenotype); in vitro cellular cytotoxicity and DNA cleavage assays |
Why This Matters
For researchers investigating topoisomerase II poisons or developing agents to overcome at-MDR, aklavinone-based compounds offer a mechanistically distinct, resistance-circumventing profile that is not achievable with RMN-core analogs.
- [1] Jensen, P. B., Sørensen, B. S., Sehested, M., Demant, E. J. F., Kjeldsen, E., Friche, E., & Hansen, H. H. (1993). Different modes of anthracycline interaction with topoisomerase II. Separate structures critical for DNA-cleavage, and for overcoming topoisomerase II-related drug resistance. Biochemical Pharmacology, 45(10), 2025-2035. View Source
